molecular formula C7H3Cl2N3O2 B1434291 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylic acid CAS No. 1781241-35-7

2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylic acid

Cat. No. B1434291
CAS RN: 1781241-35-7
M. Wt: 232.02 g/mol
InChI Key: KDGOTZJTOUBOKU-UHFFFAOYSA-N
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Description

2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a yellow solid with a melting point of 287–288 °C .


Synthesis Analysis

The synthesis of this compound involves the use of microwave technique as a new and robust approach for preparation of this type of pyrrolo[2,3-d]pyrimidine derivatives . The yield of the synthesis process is 71% .


Molecular Structure Analysis

The molecular formula of 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine is C6H3Cl2N3 . The molecular weight is 188.01 .


Physical And Chemical Properties Analysis

2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine is a yellow solid with a melting point of 287–288 °C . It has a predicted boiling point of 306.2±24.0 °C and a predicted density of 1.675±0.06 g/cm3 .

Scientific Research Applications

Proteomics Research

This compound is utilized as a specialty product in proteomics research . Proteomics involves the large-scale study of proteins, particularly their structures and functions. The compound’s role in this field could be linked to its interaction with specific proteins or its use in the synthesis of peptides and proteins for experimental purposes.

Organic Synthesis Intermediate

As an organic intermediate, 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylic acid is used in the synthesis of various organic compounds . Its dichloro and carboxylic acid functional groups make it a versatile precursor for constructing complex molecules, particularly in pharmaceutical research and development.

Inhibitor Development

The compound serves as a precursor for developing pyrrolo[3,2-d]pyrimidinone analogues , which are potent inhibitors of the enzyme DPP-IV . These inhibitors play a crucial role in managing blood glucose levels, offering therapeutic control without the risks associated with weight gain and hypoglycemia.

Antitumor Activity

There is ongoing research into the antitumor properties of derivatives of this compound. Modifications to its structure could lead to new compounds with potential antitumor activity . This application is particularly significant in the search for novel cancer treatments.

Diabetes Management

Derivatives of 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylic acid are being explored for their utility in diabetes management . By inhibiting DPP-IV, these derivatives can prolong the action of incretin hormones, thereby increasing insulin secretion and lowering blood glucose levels.

Chemical Research

The compound is also used broadly in chemical research for its properties and reactivity . Researchers may explore its chemical behavior under different conditions or use it to synthesize new compounds with unique properties.

Biochemical Studies

In biochemical studies , this compound could be used to investigate the biological pathways and processes it influences . This might include studying its interaction with enzymes, receptors, or other cellular components.

Pharmacological Applications

Finally, the compound’s potential in pharmacological applications is of interest . It could be used to develop new drugs with improved efficacy and safety profiles for various diseases, beyond its current known applications in diabetes management.

properties

IUPAC Name

2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2N3O2/c8-5-4-2(11-7(9)12-5)1-3(10-4)6(13)14/h1,10H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDGOTZJTOUBOKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC2=C1N=C(N=C2Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601183813
Record name 5H-Pyrrolo[3,2-d]pyrimidine-6-carboxylic acid, 2,4-dichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601183813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylic acid

CAS RN

1781241-35-7
Record name 5H-Pyrrolo[3,2-d]pyrimidine-6-carboxylic acid, 2,4-dichloro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1781241-35-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5H-Pyrrolo[3,2-d]pyrimidine-6-carboxylic acid, 2,4-dichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601183813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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